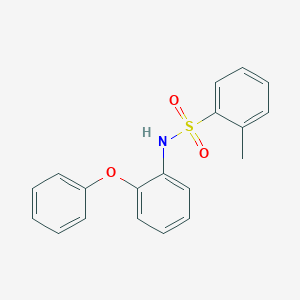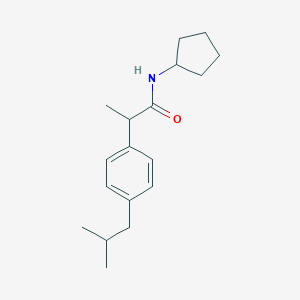
N-cyclopentyl-2-(4-isobutylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-isobutylphenyl)propanamide, commonly known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA, an important neurotransmitter in the brain. In
Mecanismo De Acción
CPP-115 acts as a selective and irreversible inhibitor of N-cyclopentyl-2-(4-isobutylphenyl)propanamide transaminase, which is responsible for the breakdown of N-cyclopentyl-2-(4-isobutylphenyl)propanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclopentyl-2-(4-isobutylphenyl)propanamide in the brain, leading to increased inhibitory neurotransmission and a calming effect.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-cyclopentyl-2-(4-isobutylphenyl)propanamide in the brain, leading to increased inhibitory neurotransmission and a calming effect. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, the long-term effects of CPP-115 on the brain and body are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments, including its high potency and selectivity as a N-cyclopentyl-2-(4-isobutylphenyl)propanamide transaminase inhibitor. However, its irreversible inhibition of the enzyme can make it difficult to study the long-term effects of the compound on the brain and body.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is the development of new therapies for neurological and psychiatric disorders based on the compound's ability to increase N-cyclopentyl-2-(4-isobutylphenyl)propanamide levels in the brain. Another area of interest is the study of the long-term effects of CPP-115 on the brain and body, including its potential for addiction and tolerance. Additionally, further research is needed to explore the potential of CPP-115 as a cognitive enhancer and its potential for use in the treatment of Alzheimer's disease.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with 4-isobutylbenzaldehyde, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its ability to inhibit N-cyclopentyl-2-(4-isobutylphenyl)propanamide transaminase results in increased levels of N-cyclopentyl-2-(4-isobutylphenyl)propanamide in the brain, which can have a calming effect and potentially alleviate symptoms of anxiety, depression, and epilepsy. CPP-115 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H27NO |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C18H27NO/c1-13(2)12-15-8-10-16(11-9-15)14(3)18(20)19-17-6-4-5-7-17/h8-11,13-14,17H,4-7,12H2,1-3H3,(H,19,20) |
Clave InChI |
LUTAPXIXQNTBQR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2CCCC2 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
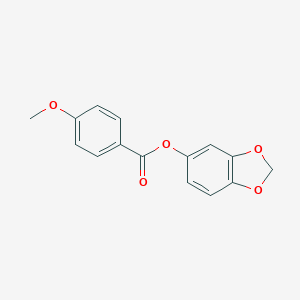

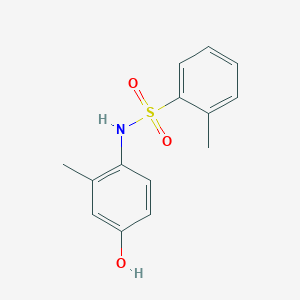
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

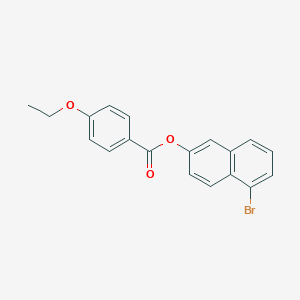
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
